
4-(4-羟基苯基)苄醇
描述
Synthesis Analysis
The synthesis of compounds related to 4-(4-Hydroxyphenyl)benzyl alcohol often involves complex organic reactions aiming to introduce specific functional groups or to construct the phenylbenzyl backbone. For instance, studies have described the use of azo-benzoic acids and their precursors in synthesizing related compounds through spectroscopic techniques such as NMR, UV-VIS, and IR, alongside molecular optimization using density functional theory methods (Baul, Das, Chandra, Mitra, & Pyke, 2009). Additionally, regioselective synthesis approaches have been employed to synthesize 4-hydroxybiaryl-2-carboxylates, showcasing the intricate balance between reaction conditions and the desired product outcomes (Joshi, Nanubolu, & Menon, 2016).
Molecular Structure Analysis
The molecular structure of 4-(4-Hydroxyphenyl)benzyl alcohol and its derivatives can be elucidated through various spectroscopic techniques, including NMR and IR spectroscopy. These methods provide insights into the compound's geometric and electronic structure, crucial for understanding its reactivity and properties. Computational methods like density functional theory (DFT) also play a pivotal role in predicting and optimizing molecular geometries and electronic structures, aiding in the rational design of synthesis routes and understanding the compound's behavior in different environments.
Chemical Reactions and Properties
4-(4-Hydroxyphenyl)benzyl alcohol undergoes various chemical reactions, reflecting its versatility in organic synthesis. For example, the palladium-catalyzed domino reaction offers a pathway to synthesize quinazolinones from benzyl alcohols, showcasing the compound's potential in constructing complex heterocyclic structures (Hikawa, Ino, Suzuki, & Yokoyama, 2012). Moreover, the aerobic oxidation of benzyl alcohols to aldehydes or ketones highlights the compound's reactivity towards oxygen and its utility in oxidative transformations (Annunziatini, Gerini, Lanzalunga, & Lucarini, 2004).
科学研究应用
生物工程应用:在生物工程中,4-(4-羟基苯基)苄醇用于可再生苄醇生产。Pugh等人(2015年)通过工程大肠杆菌从葡萄糖中生物合成苄醇,突显了在可再生化学品生产中的潜在应用(Pugh et al., 2015)。
绿色化学:Jiang等人(2014年)探索了Cu(OAc)2催化的对位阻碍羟基引导的苄基C(sp3)–H氧功能化,使用环境空气。这种方法在制药和实际应用中具有重要意义,因为它具有原子经济和环境友好的特性(Jiang等人,2014年)。
聚合物科学:Hawker和Fréchet(1990年)描述了一种从类似3,5-二羟基苄醇的单体开始,使用聚醚树枝状片段进行树状大分子的收敛生长方法。这对于创建具有受控分子结构的聚合物具有重要意义(Hawker & Fréchet, 1990)。
农业科学:Elliott、Janes和Pearson(1967年)从苄醇如4-(4-羟基苯基)苄醇合成苄菊酯,包括4-烯基苄和4-苄基苄,用于农业(Elliott et al., 1967)。
药理学和毒理学:Bakke和Scheline(1970年)研究了芳香烃的羟化作用,包括苄醇转化为酚类和醇类代谢物,揭示了药物代谢和毒理学的见解(Bakke & Scheline, 1970)。
环境应用:Reis等人(2006年)研究了从水溶液中提取2-(4-羟基苯基)乙醇,一种类似化合物,使用乳液液膜,突显了其在环境修复和废物处理中的应用(Reis et al., 2006)。
化学合成和催化:多项研究集中在涉及苄醇的化学合成和催化上。这些包括光催化氧化(Higashimoto等人,2009年)、Pd催化的苄基C-H胺化(Hikawa等人,2012年)和空气氧化(Annunziatini等人,2004年)。这些过程在合成各种芳香化合物中至关重要,具有在制药和工业化学中的应用(Higashimoto et al., 2009),(Hikawa et al., 2012),(Annunziatini et al., 2004)。
安全和危害
未来方向
4-(4-Hydroxyphenyl)benzyl alcohol possesses antiangiogenic, anti-inflammatory, and anti-nociceptive activity . It efficiently inhibits growth and angiogenesis of developing tumors . It also ameliorates ischemic injury induced by transient focal cerebral ischemia . These properties suggest potential future directions in medical and pharmaceutical applications.
属性
IUPAC Name |
4-[4-(hydroxymethyl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,14-15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKOVDPTEKNQEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622176 | |
| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenyl)benzyl alcohol | |
CAS RN |
162957-24-6 | |
| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

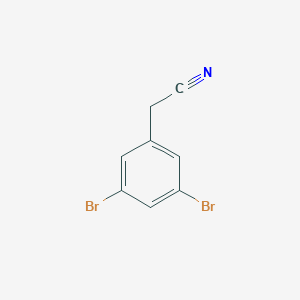
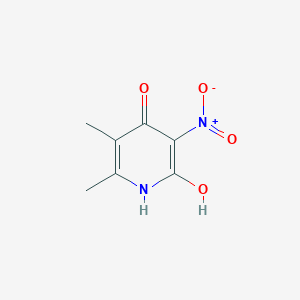

![Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B61883.png)


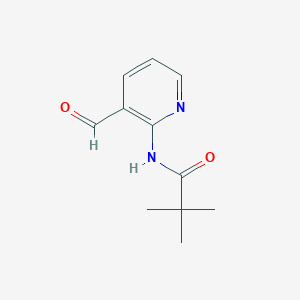
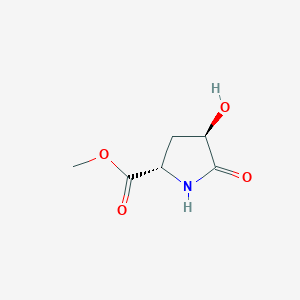
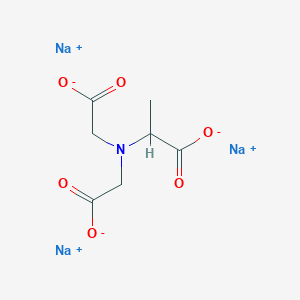

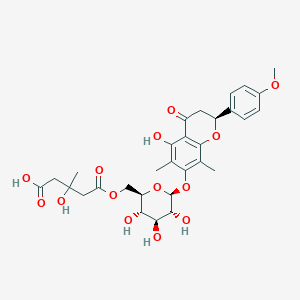
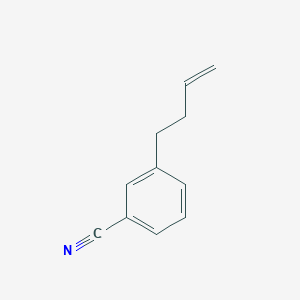
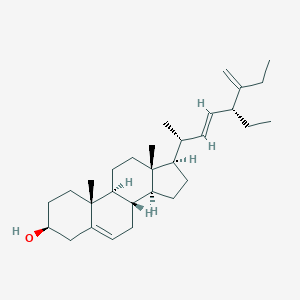
![(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonane](/img/structure/B61905.png)